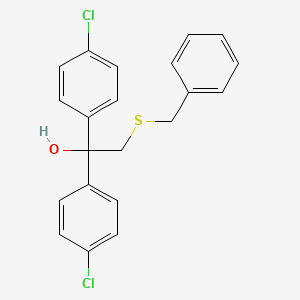
2-(Benzylsulfanyl)-1,1-bis(4-chlorophenyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-1,1-bis(4-chlorophenyl)-1-ethanol is an organic compound characterized by the presence of benzylsulfanyl and bis(4-chlorophenyl) groups attached to an ethanol backbone. This compound is of interest due to
Activité Biologique
2-(Benzylsulfanyl)-1,1-bis(4-chlorophenyl)-1-ethanol, identified by CAS number 252026-63-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C21H18Cl2OS
- Molecular Weight : 389.34 g/mol
- Structural Features : The compound contains a benzylsulfanyl group and two 4-chlorophenyl moieties attached to an ethanol backbone, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The following sections detail specific activities associated with this compound.
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Related compounds have shown strong inhibitory effects against urease and AChE, indicating that this compound may exhibit similar properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Interaction : The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity.
- Binding Affinity : The fluorinated phenyl groups may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
Research Findings and Case Studies
A review of literature reveals several studies focusing on related compounds that provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al. (2011) | Discussed the antibacterial action and enzyme inhibition properties of sulfamoyl derivatives. |
| Li et al. (2014) | Demonstrated moderate antibacterial activity for similar compounds against Salmonella typhi. |
| Mahernia et al. (2015) | Reported strong AChE inhibitory activity for structurally related compounds. |
Case Study: Anticancer Properties
While specific studies on the anticancer activity of this compound are scarce, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. These studies suggest that modifications in the phenolic structure can enhance anticancer efficacy .
Propriétés
IUPAC Name |
2-benzylsulfanyl-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2OS/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-25-14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQWJWTXCKLUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














